Isoprotiolano

Descripción general

Descripción

El isoprotiolano es un fungicida sistémico que se utiliza principalmente en la agricultura para controlar enfermedades en los cultivos de arroz, como el tizón del arroz (Pyricularia oryzae), la pudrición del tallo del arroz y la mancha foliar por Fusarium . Pertenece a la familia de los ácidos dicarboxílicos y sus derivados, que contienen dos grupos de ácido carboxílico. El compuesto actúa inhibiendo la biosíntesis de fosfolípidos .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

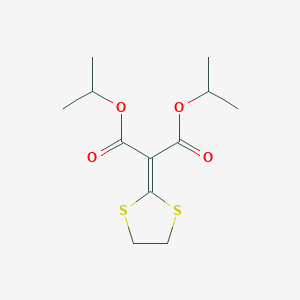

Isoprothiolane (chemical formula: di-isopropyl 1,3-dithiolan-2-vinylmalonate) operates primarily by disrupting lipid metabolism in fungi. It interferes with the biosynthesis of phosphatidylcholine, a critical membrane component, thereby affecting signal transduction and fungal growth at various infection stages . This mechanism makes it particularly effective against pathogens such as Magnaporthe oryzae, the causative agent of rice blast disease.

Efficacy Against Plant Diseases

1. Control of Rice Blast Disease

Isoprothiolane is extensively used in rice farming to combat Magnaporthe oryzae. A study demonstrated that two applications of isoprothiolane significantly reduced disease incidence and severity, with a notable reduction in area under the disease progress curve (AUDPC) values compared to untreated controls . The fungicide was deemed safe according to the European Food Safety Authority (EFSA) standards, indicating its suitability for agricultural use .

2. Synergistic Effects with Other Compounds

Recent research has explored the synergistic effects of isoprothiolane when combined with melatonin. This combination not only enhances the fungicidal activity but also allows for reduced application rates of isoprothiolane, minimizing environmental impact and residue levels in crops . The study found that this synergy could decrease the effective concentration required by over tenfold while maintaining efficacy against M. oryzae.

Residue Analysis and Environmental Impact

1. Residue Levels in Crops

Monitoring studies have shown that isoprothiolane residues in rice remain below maximum residue limits (MRLs) set by regulatory authorities after appropriate application intervals. For instance, residue levels were found to be below 1.0 mg/kg in brown rice samples collected seven days post-application . This aligns with findings from other regions where isoprothiolane was monitored for safety in food products.

2. Environmental Fate and Behavior

The behavior of isoprothiolane in agricultural settings has been studied extensively. In a paddy field experiment, it was observed that isoprothiolane applied via nursery boxes predominantly accumulated in the soil near the root zone of rice plants, with minimal distribution in paddy water or rice tissues . This localized behavior suggests a lower risk of runoff and leaching into surrounding ecosystems.

Case Studies

Mecanismo De Acción

El isoprotiolano ejerce sus efectos inhibiendo la biosíntesis de fosfolípidos, que es crucial para la formación y el mantenimiento de las membranas celulares . El compuesto se dirige a la enzima metiltransferasa involucrada en la biosíntesis de fosfolípidos, lo que lleva a la interrupción de la integridad y función de la membrana celular . Esta inhibición afecta varias etapas del ciclo de infección del tizón del arroz, incluida la formación y penetración del apresorio .

Análisis Bioquímico

Biochemical Properties

Isoprothiolane interacts with various enzymes and proteins in biochemical reactions. It inhibits the formation of infecting peg or cell lase secretion . It is also associated with the regulation of endogenous gibberellic acid (GA) and abscisic acid (ABA) based on the inhibition of CitGA20ox1 and CitGA3ox expressions .

Cellular Effects

Isoprothiolane has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit phospholipid biosynthesis .

Molecular Mechanism

Isoprothiolane exerts its effects at the molecular level through several mechanisms. It inhibits the formation of infecting peg or cell lase secretion . It also impacts the velvet family proteins VelB and VeA, which are indispensable for Isoprothiolane toxicity .

Temporal Effects in Laboratory Settings

Over time, the effects of Isoprothiolane change in laboratory settings. It has been observed that the radiolabel of orally dosed Isoprothiolane was excreted mainly via urine and expired air . After 168 hours post dose, the carcass still retained about 10% of the molecular weight metabolites .

Dosage Effects in Animal Models

The effects of Isoprothiolane vary with different dosages in animal models. In a 112–115 day oral toxicity study in mice using Isoprothiolane, the NOAEL was 900 ppm (equal to 140 mg/kg bw per day) based on decreases in ovarian weight .

Metabolic Pathways

Isoprothiolane is involved in several metabolic pathways. It inhibits the formation of infecting peg or cell lase secretion . It also impacts the velvet family proteins VelB and VeA, which are indispensable for Isoprothiolane toxicity .

Transport and Distribution

Isoprothiolane is transported and distributed within cells and tissues. The radiolabel of orally dosed Isoprothiolane was widely distributed among tissues, with most found in the liver, kidney, and gastrointestinal tract .

Subcellular Localization

A study has shown that a putative Zn2Cys6 transcription factor, MoIRR, which introduces Isoprothiolane resistance in Magnaporthe oryzae, was translocated in the nucleus .

Métodos De Preparación

El isoprotiolano se puede sintetizar mediante un método que involucra malonato de diisopropilo, disulfuro de carbono y una solución acuosa alcalina . El proceso incluye la adición de dicloroetano y un catalizador, como el cloruro de alquilpiridinio, seguido de enfriamiento y purificación para obtener this compound con una pureza superior al 95% . Este método es ventajoso ya que acorta el tiempo del proceso y reduce los costos de producción .

Análisis De Reacciones Químicas

El isoprotiolano sufre varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Oxidación: El this compound se puede oxidar para formar sulfoxido de this compound.

Reducción: Las reacciones de reducción pueden convertir el this compound de nuevo a su hidruro padre, 1,3-ditiolano.

Sustitución: Las reacciones de sustitución implican la sustitución de grupos funcionales dentro de la molécula de this compound.

Los principales productos formados a partir de estas reacciones incluyen sulfoxido de this compound y otros derivados .

Comparación Con Compuestos Similares

El isoprotiolano es único en su capacidad para inhibir la biosíntesis de fosfolípidos, un mecanismo que no se encuentra comúnmente en otros fungicidas . Compuestos similares incluyen:

Pirazofos: Otro fungicida que afecta el metabolismo de los lípidos.

Iprobenfos: Un fungicida con un modo de acción similar, que se dirige a la biosíntesis de fosfolípidos.

Edifenfos: También inhibe la biosíntesis de fosfolípidos pero difiere en su estructura química y objetivos específicos.

El this compound destaca por su alta selectividad y eficacia contra una amplia gama de patógenos fúngicos, lo que lo convierte en una herramienta valiosa en el manejo de enfermedades agrícolas .

Actividad Biológica

Isoprothiolane (IPT) is a systemic fungicide primarily used to control rice blast disease caused by Magnaporthe oryzae. This article delves into its biological activity, mechanisms of action, resistance development, and associated health risks, supported by data tables and case studies.

Isoprothiolane acts by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately fungal cell death. The compound has shown effectiveness against various fungal pathogens, particularly in rice cultivation.

Key Findings:

- Inhibition of Mycelial Growth : IPT significantly reduces mycelial growth and conidial germination in M. oryzae, indicating its potent antifungal properties .

- Resistance Mechanisms : Research has identified mutations in the MoIRR gene that confer resistance to IPT in certain fungal strains. The point mutation R343W was specifically noted to introduce IPT resistance .

Resistance Development

The long-term use of IPT has led to the emergence of resistant strains of M. oryzae. Studies have demonstrated that the velvet family proteins, particularly MoVelB and MoVeA, play crucial roles in mediating resistance. Knockout experiments have shown that the absence of MoVelB increases IPT sensitivity, suggesting its regulatory role in resistance mechanisms .

Table 1: Resistance Mechanisms in M. oryzae

| Gene | Function | Resistance Effect |

|---|---|---|

| MoIRR | Transcription factor | Point mutation leads to increased resistance |

| MoVelB | Velvet protein | Knockout increases sensitivity to IPT |

| MoVeA | Velvet protein | Induces toxicity response to IPT |

Biological Activity in Plants

Isoprothiolane not only exhibits antifungal activity but also enhances plant growth through phytohormonal activities. Studies indicate that IPT can accelerate root elongation and improve overall plant vigor at low concentrations (as low as 6 µg/mL) .

Case Study: Rice Cultivation

In pot trials conducted at the NNC Research Center, IPT demonstrated significant efficacy against rice leaf blast when applied one day post-inoculation. The results showed a marked decrease in disease incidence compared to untreated controls .

Health Risks Associated with Isoprothiolane

While IPT is effective as a fungicide, concerns regarding its toxicity have been raised. Acute toxicity studies indicate that IPT can cause adverse health effects if mishandled or over-applied. The LD50 values suggest moderate toxicity levels, necessitating careful handling practices .

Table 2: Toxicity Profile of Isoprothiolane

| Exposure Route | LD50 (mg/kg) | Toxicity Class |

|---|---|---|

| Oral | 1350-500 | Moderately Hazardous |

| Dermal | 100-1000 | Slightly Hazardous |

Propiedades

IUPAC Name |

dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHLMYOGRXOCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058110 | |

| Record name | Isoprothiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.054 mg/mL at 25 °C | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50512-35-1 | |

| Record name | Isoprothiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50512-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprothiolane [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050512351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprothiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROTHIOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88HCS898G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 - 54.5 °C | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.